

Rutin Hydrate: A Promising Neuroprotective Agent in Neuroinflammation and Neurodegeneration

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Compound of Interest

Compound Name: Rutin hydrate

Cat. No.: B162542

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Application Notes and Protocols for Researchers and Drug Development Professionals

Rutin hydrate, a naturally occurring flavonoid, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. Extensive preclinical studies have demonstrated its therapeutic potential in various models of neuroinflammation and neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke. These notes provide a comprehensive overview of the application of **rutin hydrate** in relevant experimental models, including detailed protocols and quantitative data to guide future research and drug development.

I. In Vitro Models of Neuroinflammation

A. Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglia

Microglial cells, the resident immune cells of the central nervous system, play a crucial role in initiating and propagating neuroinflammatory responses. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is widely used to model neuroinflammation in vitro.

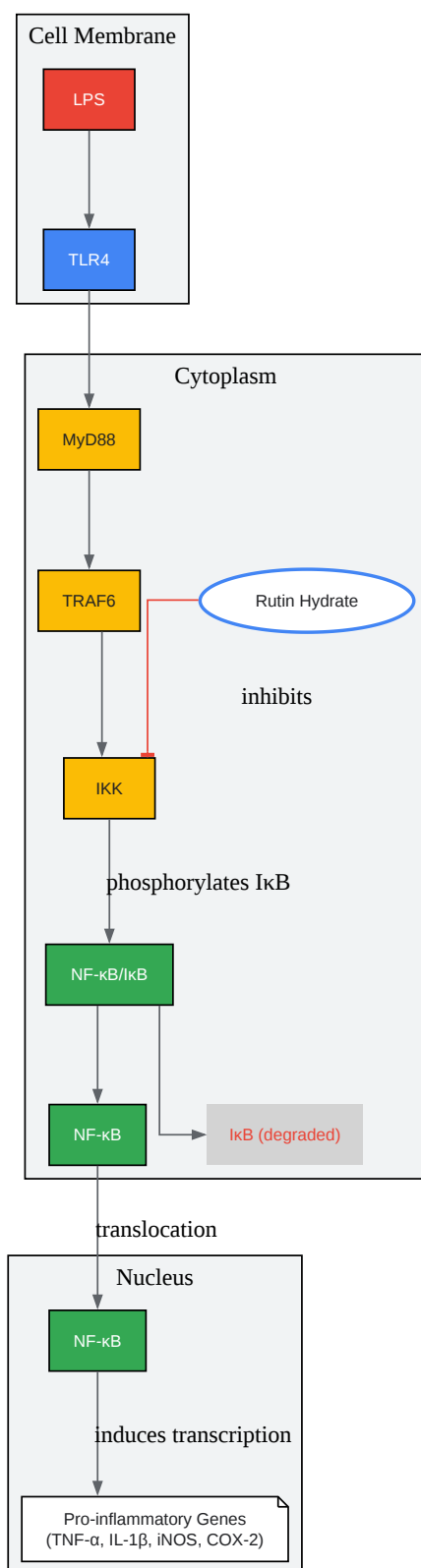
Experimental Protocol:

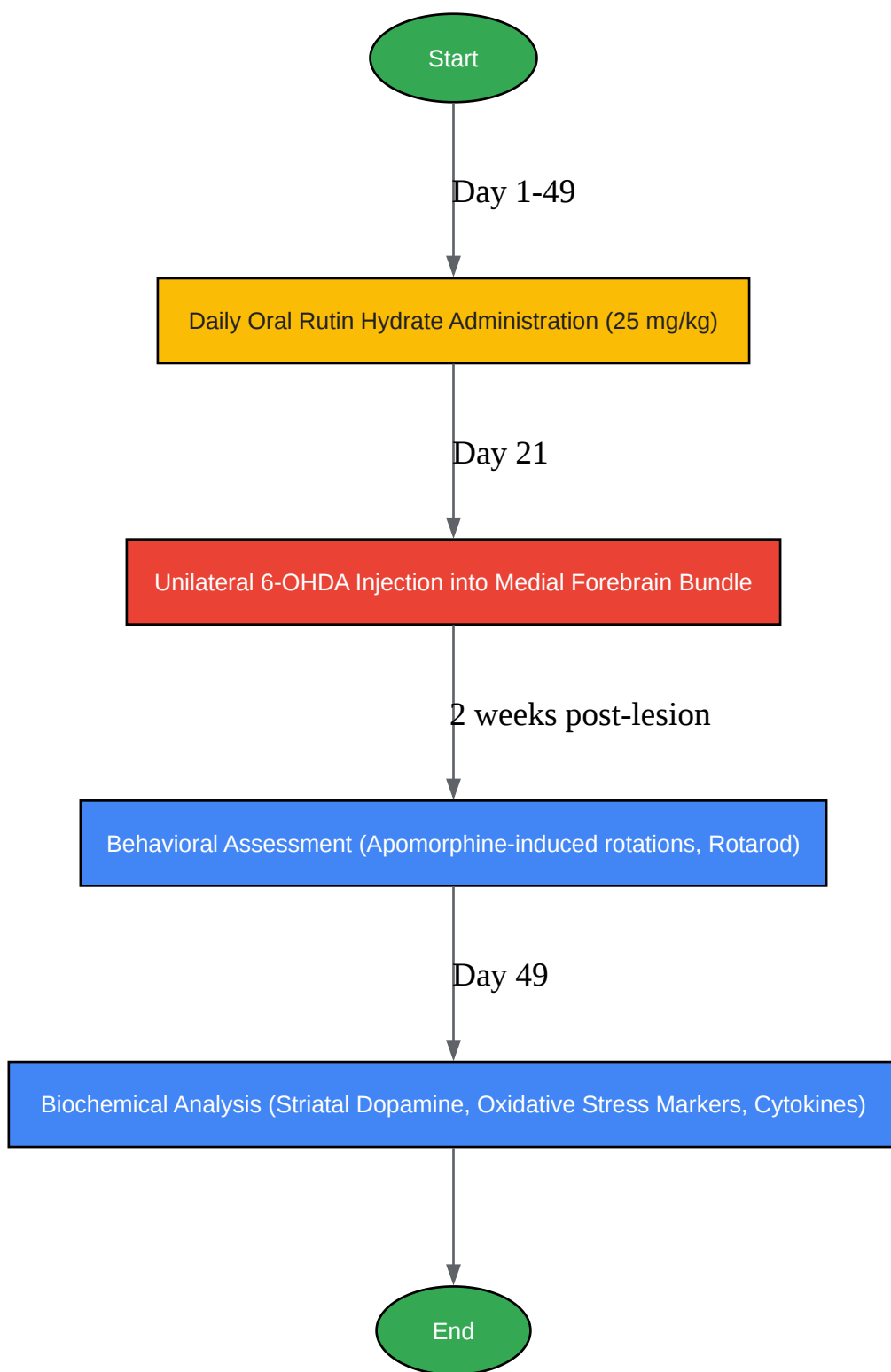
- **Cell Culture:** BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- **Treatment:** Cells are pre-treated with varying concentrations of **rutin hydrate** (e.g., 10, 25, 50 µM) for 2 hours before stimulation with LPS (1 µg/mL) for 24 hours.
- **Assessment of Inflammatory Mediators:**
 - **Nitric Oxide (NO) Production:** The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
 - **Pro-inflammatory Cytokines:** Levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
- **Western Blot Analysis:** Cell lysates are subjected to SDS-PAGE and western blotting to determine the expression levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and components of the NF-κB signaling pathway (e.g., p-p65, IκBα).

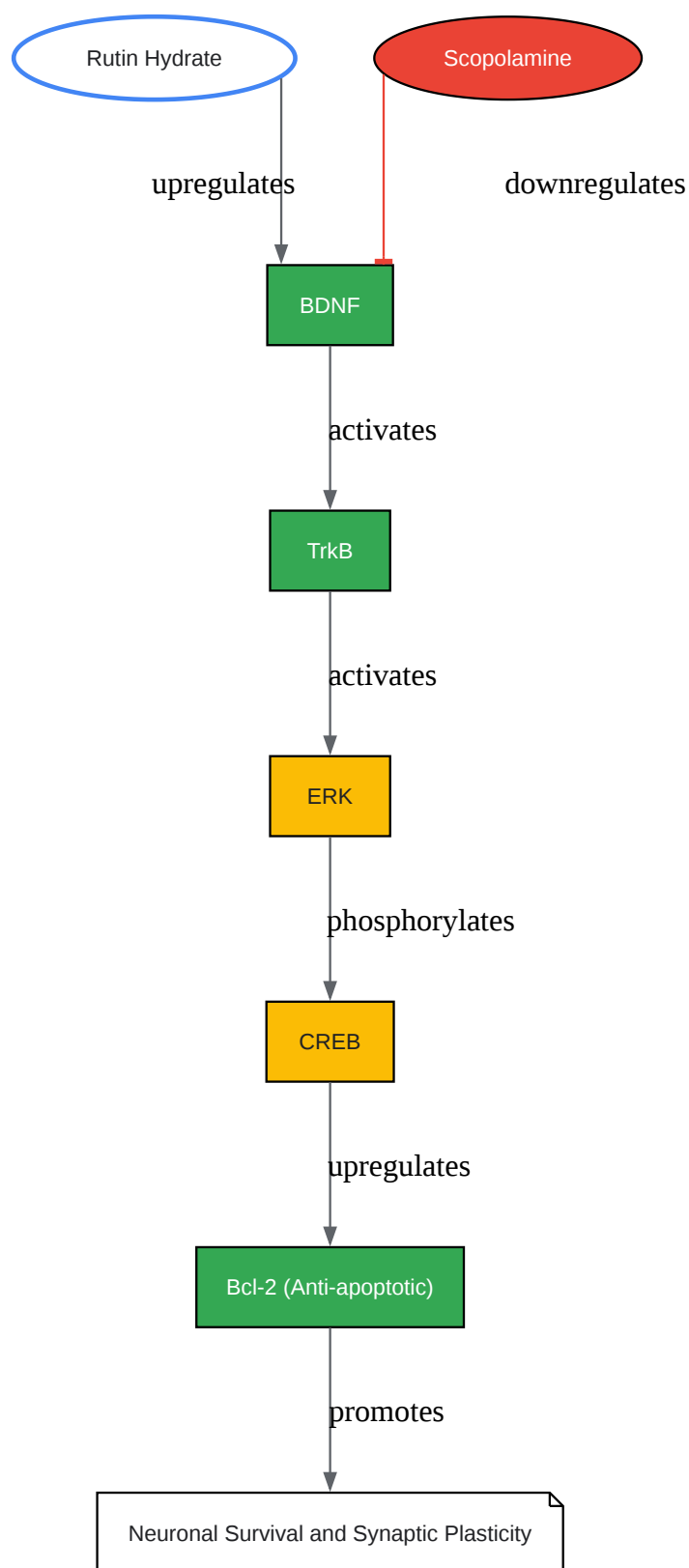
Quantitative Data Summary:

Treatment	NO Production (% of LPS control)	TNF- α (pg/mL)	IL-1 β (pg/mL)	iNOS Expression (fold change vs. control)	p-p65 Expression (fold change vs. control)
Control	5 \pm 1.2	25 \pm 5.1	15 \pm 3.2	1.0 \pm 0.1	1.0 \pm 0.2
LPS (1 μ g/mL)	100 \pm 8.5	550 \pm 45.2	320 \pm 28.7	8.5 \pm 0.9	5.2 \pm 0.6
LPS + Rutin (10 μ M)	78 \pm 6.3	410 \pm 35.8	250 \pm 21.5	6.1 \pm 0.7	3.8 \pm 0.4
LPS + Rutin (25 μ M)	55 \pm 4.9	280 \pm 24.1	180 \pm 15.9	3.9 \pm 0.4	2.5 \pm 0.3
LPS + Rutin (50 μ M)	32 \pm 3.1	150 \pm 13.7	90 \pm 8.8	1.8 \pm 0.2	1.3 \pm 0.1

Signaling Pathway:







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